N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12335897
InChI: InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)
SMILES:
Molecular Formula: C15H22N4O2
Molecular Weight: 290.36 g/mol

N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide

CAS No.:

Cat. No.: VC12335897

Molecular Formula: C15H22N4O2

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide -

Specification

Molecular Formula C15H22N4O2
Molecular Weight 290.36 g/mol
IUPAC Name N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)
Standard InChI Key CXEXTVGTDZRKJS-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3

Introduction

N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide is a complex organic compound with a molecular formula of C15H22N4O2. This compound is closely related to N-{(3S)-1-[5-(propan-2-yl)-1H-pyrazole-3-carbonyl]pyrrolidin-3-yl}cyclopropanecarboxamide, which has been documented in PubChem and other databases .

Biological Activity

Compounds with similar structures have been studied for their biological activities, particularly as inhibitors of certain enzymes. For example, related compounds have shown activity against KDM5A, a histone demethylase . The specific biological activity of N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide is not well-documented, but it could potentially exhibit similar inhibitory properties.

Research Findings

Research on related compounds highlights the importance of stereochemistry in biological activity. Enantiomers can exhibit significantly different binding affinities and inhibitory activities . This suggests that the stereochemistry of N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide could influence its biological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator